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3,4,5-trimethylbenzene-1,2-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trimethylbenzene-1,2-diol can be synthesized through several methods. One common approach involves the methylation of pyrocatechol (benzene-1,2-diol) using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. For example, the methylation of pyrocatechol can be carried out using a solid acid catalyst, which enhances the reaction rate and selectivity. This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidation products.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
As a Chemical Intermediate
3,4,5-trimethylbenzene-1,2-diol serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in producing polymers and resins due to its ability to undergo further chemical transformations.
Polymer Production
The compound is utilized in the creation of polyurethanes and polyesters. These polymers exhibit desirable properties such as flexibility and resistance to degradation, making them suitable for applications in coatings, adhesives, and sealants.
Pharmaceuticals
Due to its structural similarity to biologically active compounds, trimethyl catechol is explored for potential pharmaceutical applications. It can act as a precursor for synthesizing drugs with specific therapeutic effects.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties. This makes it valuable in food preservation and cosmetic formulations where oxidative stability is crucial.
Functional Materials
The compound has been investigated for use in functional materials such as liquid crystals and chiral separating agents in chromatography. Its unique molecular structure allows for specific interactions that are beneficial in these applications.
Case Study 1: Polymer Synthesis
A study demonstrated the use of this compound in synthesizing polyurethane elastomers. The resulting material exhibited enhanced mechanical properties compared to conventional polyurethanes due to the incorporation of the diol as a soft segment.
Case Study 2: Antioxidant Application
In a food preservation study, trimethyl catechol was added to lipid-based products to evaluate its efficacy as an antioxidant. Results showed a significant reduction in oxidative rancidity compared to control samples without the diol.
Mechanism of Action
The mechanism of action of 3,4,5-trimethylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methyl groups can affect the compound’s hydrophobic interactions and overall molecular stability.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene (Mesitylene): A derivative of benzene with three methyl groups positioned symmetrically around the ring.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with different methyl group positions.
2,3,5-Trimethylbenzene-1,4-diol (Trimethylhydroquinone): A similar compound with hydroxyl groups in different positions.
Uniqueness
3,4,5-Trimethylbenzene-1,2-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
3,4,5-Trimethylbenzene-1,2-diol, also known as 3-methyl-catechol, is a phenolic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant properties, cytotoxic effects, and other relevant pharmacological actions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzene ring with three methyl groups and two hydroxyl groups positioned on adjacent carbon atoms.
1. Antioxidant Activity
Several studies have reported the antioxidant properties of this compound. The compound is believed to scavenge free radicals effectively due to its phenolic structure.
- Case Study: A study conducted by researchers evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated that this compound exhibited significant scavenging activity against DPPH radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid .
2. Cytotoxic Effects
The cytotoxicity of this compound has been assessed in various cancer cell lines.
- Research Findings: In vitro studies demonstrated that this compound exhibited cytotoxic effects on HepG-2 liver cancer cells with an IC50 value of approximately 50 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HepG-2 | 50 | Apoptosis induction |
MCF-7 | 45 | Cell cycle arrest |
3. Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects.
- Experimental Evidence: In a model of lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNFα and IL-6 .
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism: The compound acts as a reducing agent that donates electrons to free radicals.
- Cytotoxic Mechanism: It induces oxidative stress in cancer cells leading to apoptosis.
- Anti-inflammatory Mechanism: It inhibits the NF-kB signaling pathway which is crucial for the expression of inflammatory cytokines.
Safety and Toxicity
Despite its beneficial properties, the safety profile of this compound requires careful consideration. Studies indicate that high concentrations may lead to cytotoxicity in non-target cells .
Properties
CAS No. |
3938-10-1 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,4,5-trimethylbenzene-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-5-4-8(10)9(11)7(3)6(5)2/h4,10-11H,1-3H3 |
InChI Key |
DEIKGXRMQUHZJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)O)O |
Purity |
95 |
Origin of Product |
United States |
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